![molecular formula C4H5N5S B2410442 [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile CAS No. 74599-36-3](/img/structure/B2410442.png)

[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

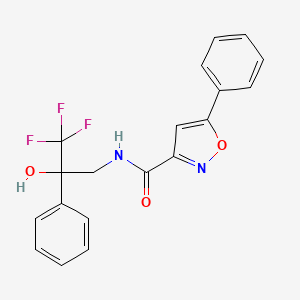

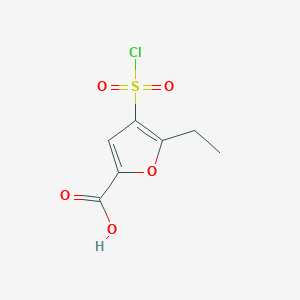

The compound “[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile” contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring contains three nitrogen atoms and two carbon atoms . The compound also has an amino group (-NH2), a thio group (-SH), and a nitrile group (-CN) .

Molecular Structure Analysis

The molecular structure of this compound would be based on the arrangement of its functional groups around the 1,2,4-triazole ring . The exact structure would need to be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. The amino group might participate in acid-base reactions, the thio group in nucleophilic substitutions, and the nitrile group in reductions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like -NH2 and -CN might make the compound soluble in polar solvents .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Derivatives: Derivatives of 1,2,4-triazole, including [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile, have been explored for the synthesis of novel compounds. These derivatives have shown potential for the creation of new drugs and have been studied for their physical and chemical properties using modern analytical methods (Safonov, Panasenko, & Knysh, 2017).

Pharmacological Applications

- Development of HPLC-DAD Method: High-performance liquid chromatography with diode array detection (HPLC-DAD) has been developed for determining active pharmaceutical ingredients in substances containing 1,2,4-triazole derivatives. This indicates the pharmaceutical relevance of these compounds in drug formulations (Shcherbyna, Parchenko, Varynskyi, & Kaplaushenko, 2019).

Coordination Polymers and Luminescent Properties

- Creation of Coordination Polymers: The triazole ring, as found in 4-amino-1,2,4-triazole, has been used to generate novel coordination polymers with metals like mercury. These compounds have been studied for their structure and luminescent properties, indicating potential applications in materials science (Qin, Zhao, Ma, Liu, & Dong, 2012).

Antimicrobial and Biological Activities

- Investigation of Antimicrobial Effects: Research has been conducted on the antimicrobial activities of 1,2,4-triazole derivatives, including their effectiveness against various strains of bacteria. This suggests their potential use in developing new antimicrobial agents (Shcherbyna et al., 2016).

Antioxidant Properties

- Study of Antioxidant Ability: Some derivatives of 1,2,4-triazole have been synthesized and evaluated for their antioxidant abilities. This research points to the possibility of using these compounds in the development of new antioxidants (Shakir, Ali, & Hussain, 2017).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazoles, have been reported to possess a wide range of biological activities, including anti-fungal , anticancer , antiviral , and anti-inflammatory properties. They interact with various enzymes and receptors in the body, which could be potential targets.

Mode of Action

It’s known that 1,2,4-triazoles can interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with active site residues .

Biochemical Pathways

Similar compounds, such as 1,2,4-triazoles, have been reported to interfere with several biochemical pathways, including those involved in cell proliferation, inflammation, and viral replication .

Result of Action

Similar compounds, such as 1,2,4-triazoles, have been reported to exhibit various biological effects, including inhibition of cell proliferation, reduction of inflammation, and prevention of viral replication .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N5S/c5-1-2-10-4-8-7-3-9(4)6/h3H,2,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCMUFXUIVYZSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(N1N)SCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(Difluoromethyl)furan-2-yl]benzoic acid](/img/structure/B2410360.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2410365.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2410370.png)

![N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2-ethoxyphenyl)methanimidamide](/img/structure/B2410371.png)

![1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one](/img/structure/B2410373.png)

![2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2410376.png)

![1-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2410378.png)

![(1S,5S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B2410379.png)